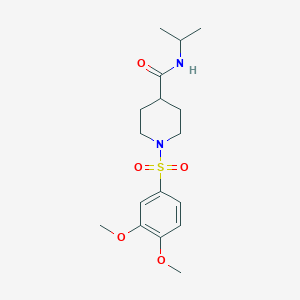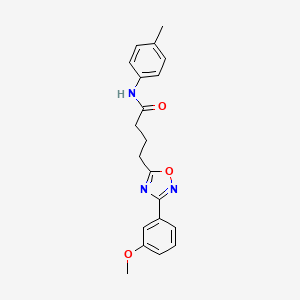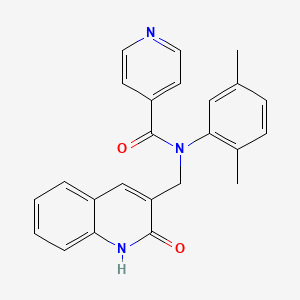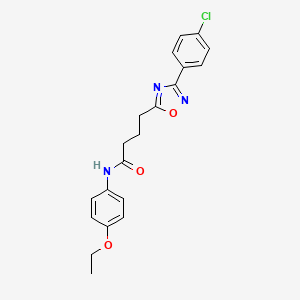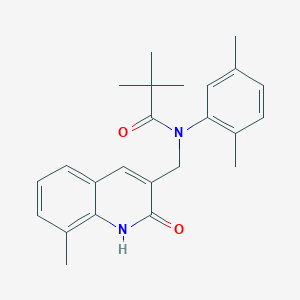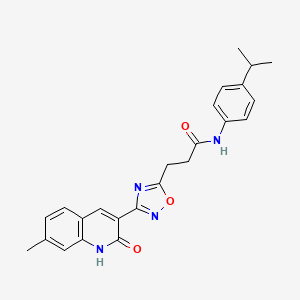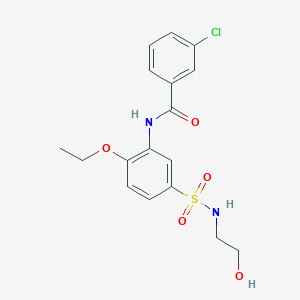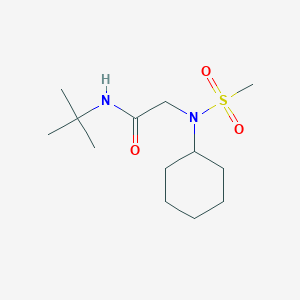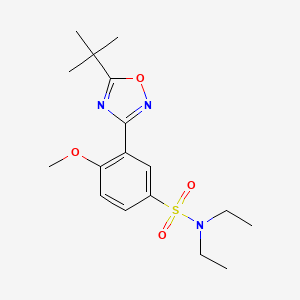![molecular formula C15H22N2O5S B7719184 N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as CSP-1103 and is a selective antagonist for the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a member of the opioid receptor family and is involved in various physiological processes, including pain modulation, stress response, and addiction.
Wirkmechanismus
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide acts as a selective antagonist for the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking the NOP receptor, this compound can modulate the activity of these neurotransmitters, leading to its analgesic, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can modulate the activity of the immune system, suggesting its potential use in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide has several advantages for lab experiments. It is a selective antagonist for the NOP receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. It has also been extensively studied in various animal models, which provides a wealth of data on its pharmacological effects. However, there are also limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects can be influenced by various factors, including the dose, route of administration, and animal species used.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide. One potential direction is the development of more potent and selective NOP receptor antagonists. Another direction is the investigation of its potential therapeutic applications in various disorders, including pain, anxiety, and depression. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various neurotransmitters and physiological systems. Overall, this compound is a promising compound for scientific research with potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide involves several steps. The starting material is 4-(piperidine-1-sulfonyl)phenol, which is reacted with cyclohexyl isocyanate to form N-cyclohexyl-4-(piperidine-1-sulfonyl)phenylcarbamate. This intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of this synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It also has anxiolytic and antidepressant-like effects, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c18-11-8-16-15(19)12-22-13-4-6-14(7-5-13)23(20,21)17-9-2-1-3-10-17/h4-7,18H,1-3,8-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFKOGZCYKHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

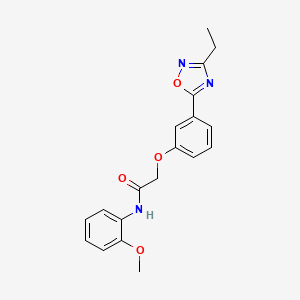

![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
